Journal Name:Journal of Vacuum Science & Technology A
Journal ISSN:0734-2101
IF:3.234
Journal Website:http://avspublications.org/jvsta/
Year of Origin:0
Publisher:AVS Science and Technology Society
Number of Articles Per Year:227
Publishing Cycle:Bimonthly
OA or Not:Not
Bridging Trans-Scale Electrode Engineering for Mass CO2 Electrolysis
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-25 , DOI: 10.1021/jacsau.3c00174
Electrochemical CO2 upgrade offers an artificial route for carbon recycling and neutralization, while its widespread implementation relies heavily on the simultaneous enhancement of mass transfer and reaction kinetics to achieve industrial conversion rates. Nevertheless, such a multiscale challenge calls for trans-scale electrode engineering. Herein, three scales are highlighted to disclose the key factors of CO2 electrolysis, including triple-phase boundaries, reaction microenvironment, and catalytic surface coordination. Furthermore, the advanced types of electrolyzers with various electrode design strategies are surveyed and compared to guide the system architectures for continuous conversion. We further offer an outlook on challenges and opportunities for the grand-scale application of CO2 electrolysis. Hence, this comprehensive Perspective bridges the gaps between electrode research and CO2 electrolysis practices. It contributes to facilitating the mixed reaction and mass transfer process, ultimately enabling the on-site recycling of CO2 emissions from industrial plants and achieving net negative emissions.
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Nafion-Integrated Resorcinol-Formaldehyde Resin Photocatalysts for Solar Hydrogen Peroxide Production
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-24 , DOI: 10.1021/jacsau.3c00262
Photocatalytic generation of H2O2 from water and O2 is a promising strategy for liquid solar-fuel production. Previously reported powder photocatalysts promote a subsequent oxidative/reductive decomposition of the H2O2 generated, thereby producing low-H2O2-content solutions. This study reports that Nafion (Nf)-integrated resorcinol-formaldehyde (RF) semiconducting resin powders (RF@Nf), synthesized by polycondensation of resorcinol and formaldehyde with an Nf dispersion solution under high-temperature hydrothermal conditions, exhibit high photocatalytic activities and produce high-H2O2-content solutions. Nf acts as a surface stabilizer and suppresses the growth of RF resins. This generates small Nf-woven resin particles with large surface areas and efficiently catalyze water oxidation and O2 reduction. The Nf-woven resin surface, due to its hydrophobic nature, hinders the access of H2O2 and suppresses its subsequent decomposition. The simulated-sunlight irradiation of the resins in water under atmospheric pressure of O2 stably generates H2O2, producing high-H2O2-content solutions with more than 0.06 wt % H2O2 (16 mM).
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Adsorbate-Induced Adatom Formation on Lithium, Iron, Cobalt, Ruthenium, and Rhenium Surfaces
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-19 , DOI: 10.1021/jacsau.3c00256
Recent experimental and theoretical studies have demonstrated the reaction-driven metal–metal bond breaking in metal catalytic surfaces even under relatively mild conditions. Here, we construct a density functional theory (DFT) database for the adsorbate-induced adatom formation energy on the close-packed facets of three hexagonal close-packed metals (Co, Ru, and Re) and two body-centered cubic metals (Li and Fe), where the source of the ejected metal atom is either a step edge or a close-packed surface. For Co and Ru, we also considered their metastable face-centered cubic structures. We studied 18 different adsorbates relevant to catalytic processes and predicted noticeably easier adatom formation on Li and Fe compared to the other three metals. The NH3- and CO-induced adatom formation on Fe(110) is possible at room temperature, a result relevant to NH3 synthesis and Fischer-Tropsch synthesis, respectively. There also exist other systems with favorable adsorbate effects for adatom formation relevant to catalytic processes at elevated temperatures (500–700 K). Our results offer insight into the reaction-driven formation of metal clusters, which could play the role of active sites in reactions catalyzed by Li, Fe, Co, Ru, and Re catalysts.
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Multi-Stimuli Responsive Sequence Defined Multi-Arm Star Diblock Copolymers for Controlled Drug Release
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-18 , DOI: 10.1021/jacsau.3c00339
Star-shaped polymeric materials provide very high efficiency toward various engineering and biomedical applications. Due to the absence of straightforward and versatile synthetic protocols, the synthesis of sequence-defined star-shaped (co)polymers has remained a major challenge. Here, a facile approach is developed that allows synthesis of a series of unprecedented discrete, multifunctional four-, six-, and eight-arm star-shaped complex macromolecular architectures based on a well-defined triple (thermo/pH/light)-stimuli-responsive poly(N-isopropylacrylamide)-block-poly(methacrylic acid)-umbelliferone (PNIPAM-b-PMAA)n-UMB diblock copolymer, based on temperature responsive PNIPAM segment, pH-responsive PMAA segment, and photoresponsive UMB end groups. Thus, developed star-shaped copolymers self-assemble in water to form spherical nanoaggregates of diameter 90 ± 20 nm, as measured by FESEM. The star-shaped copolymer’s response to external stimuli has been assessed against changes in temperature, pH, and light irradiation. The star-shaped copolymer was employed as a nanocarrier for pH responsive release of an anticancer drug, doxorubicin. This study opens up new avenues for efficient star-shaped macromolecular architecture construction for engineering and biomedical applications.
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Precious-Metal-Free CO2 Photoreduction Boosted by Dynamic Coordinative Interaction between Pyridine-Tethered Cu(I) Sensitizers and a Co(II) Catalyst
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-14 , DOI: 10.1021/jacsau.3c00218
Improving the photocatalytic efficiency of a fully noble-metal-free system for CO2 reduction remains a fundamental challenge, which can be accomplished by facilitating electron delivery as a consequence of exploiting intermolecular interactions. Herein, we have designed two Cu(I) photosensitizers with different pyridyl pendants at the phenanthroline moiety to enable dynamic coordinative interactions between the sensitizers and a cobalt macrocyclic catalyst. Compared to the parent Cu(I) photosensitizer, one of the pyridine-tethered derivatives boosts the apparent quantum yield up to 76 ± 6% at 425 nm for selective (near 99%) CO2-to-CO conversion. This value is nearly twice that of the parent system with no pyridyl pendants (40 ± 5%) and substantially surpasses the record (57%) of the noble-metal-free systems reported so far. This system also realizes a maximum turnover number of 11 800 ± 1400. In contrast, another Cu(I) photosensitizer, in which the pyridine substituents are directly linked to the phenanthroline moiety, is inactive. The above behavior and photocatalytic mechanism are systematically elucidated by transient fluorescence, transient absorption, transient X-ray absorption spectroscopies, and quantum chemical calculations. This work highlights the advantage of constructing coordinative interactions to fine-tune the electron transfer processes within noble-metal-free systems for CO2 photoreduction.
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Self-Hydrogen Supplied Catalytic Fractionation of Raw Biomass into Lignin-Derived Phenolic Monomers and Cellulose-Rich Pulps
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-29 , DOI: 10.1021/jacsau.3c00154
Lignocellulosic biomass is one of the most well-studied and promising green carbon sources. The fullest utilization of lignocellulosic biomass in hydrogen-free and mild conditions to produce phenolic monomers while preserving cellulose-rich pulps is challenging and has far-reaching significance. Here, we report an innovative strategy to convert lignocellulosic biomass into lignin oils and cellulose-rich pulps without exogenous hydrogen under mild conditions over a Pt/NiAl2O4 catalyst. In this process, the structural hydrogens in hemicellulose acted as a hydrogen source to realize the fractionation and depolymerization of lignin into phenolic monomers while keeping the cellulose intact, which is named self-hydrogen supplied catalytic fractionation (SCF). By using water as a solvent, the theoretical yield of phenolic monomers (46.6 wt %, with propyl(ethyl) end-chained syringol and guaiacol as main products) is achieved at 140 °C for 24 h, with 90% cellulose intact in birch sawdust. This H2-free process can be extended to other biomass (hardwood, softwood, and grass) and can be scaled up. The Pt/NiAl2O4 catalyst also shows good stability in recycling as well as regeneration treatment. This work provides a new strategy to achieve high utilization of lignocellulosic biomass for sustainable biorefinery by using water as a solvent without exogenous hydrogen under mild conditions.
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Composition Dictates Molecular Orientation at the Heterointerfaces of Vapor-Deposited Glasses
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-23 , DOI: 10.1021/jacsau.3c00168
Physical vapor deposition (PVD) can prepare organic glasses with a preferred molecular orientation. The relationships between deposition conditions and orientation have been extensively investigated in the film bulk. The role of interfaces on the structure is less well understood and remains a key knowledge gap, as the interfacial region can govern glass stability and optoelectronic properties. Robust experimental characterization has remained elusive due to complexities in interrogating molecular organization in amorphous, organic materials. Polarized soft X-rays are sensitive to both the composition and the orientation of transition dipole moments in the film, making them uniquely suited to probe molecular orientation in amorphous soft matter. Here, we utilize polarized resonant soft X-ray reflectivity (P-RSoXR) to simultaneously depth profile the composition and molecular orientation of a bilayer prepared through the physical vapor deposition of 1,4-di-[4-(N,N-diphenyl)amino]styryl-benzene (DSA-Ph) on a film of aluminum-tris(8-hydroxyquinoline) (Alq3). The bulk orientation of the DSA-Ph layer is controlled by varying deposition conditions. Utilizing P-RSoXR to depth profile the films enables determination of both the bulk orientation of DSA-Ph and the orientation near the Alq3 interface. At the Alq3 surface, DSA-Ph always lies with its long axis parallel to the interface, before transitioning into the bulk orientation. This is likely due to the lower mobility and higher glass transition of Alq3, as the first several monolayers of DSA-Ph deposited on Alq3 appear to behave as a blend. We further show how orientation at the interface correlates with the bulk behavior of a codeposited glass of similar blend composition, demonstrating a straightforward approach to predicting molecular orientation at heterointerfaces. This work provides key insights into how molecules orient during vapor deposition and offers methods to predict this property, a critical step toward controlling interfacial behavior in soft matter.
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Photoinduced meta-Selective C–H Oxygenation of Arenes
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-09 , DOI: 10.1021/jacsau.3c00231
The merger of photocatalysis and transition-metal catalysis has recently emerged as an adaptable platform for the development of innovative and environmentally benign synthetic methodologies. In contrast to classical transformation by Pd complexes, photoredox Pd catalysis operates through a radical pathway in the absence of a radical initiator. Using the synergistic merger of photoredox and Pd catalysis, we have developed a highly efficient, regioselective, and general meta-oxygenation protocol for diverse arenes under mild reaction conditions. The protocol showcases the meta-oxygenation of phenylacetic acids and biphenyl carboxylic acids/alcohols and is also amenable for a series of sulfonyls and phosphonyl-tethered arenes, irrespective of the nature and position of the substituents. Unlike thermal C–H acetoxylation which operates through the PdII/PdIV catalytic cycle, this metallaphotocatalytic C–H activation involves PdII/PdIII/PdIV intermediacy. The radical nature of the protocol is established through radical quenching experiments and EPR analysis of the reaction mixture. Furthermore, the catalytic path of this photoinduced transformation is established through control reactions, absorption spectroscopy, luminescence quenching, and kinetic studies.
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AlphaFold2 and Deep Learning for Elucidating Enzyme Conformational Flexibility and Its Application for Design
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-06 , DOI: 10.1021/jacsau.3c00188
The recent success of AlphaFold2 (AF2) and other deep learning (DL) tools in accurately predicting the folded three-dimensional (3D) structure of proteins and enzymes has revolutionized the structural biology and protein design fields. The 3D structure indeed reveals key information on the arrangement of the catalytic machinery of enzymes and which structural elements gate the active site pocket. However, comprehending enzymatic activity requires a detailed knowledge of the chemical steps involved along the catalytic cycle and the exploration of the multiple thermally accessible conformations that enzymes adopt when in solution. In this Perspective, some of the recent studies showing the potential of AF2 in elucidating the conformational landscape of enzymes are provided. Selected examples of the key developments of AF2-based and DL methods for protein design are discussed, as well as a few enzyme design cases. These studies show the potential of AF2 and DL for allowing the routine computational design of efficient enzymes.
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Unraveling the Bonding Complexity of Polyhalogen Anions: High-Pressure Synthesis of Unpredicted Sodium Chlorides Na2Cl3 and Na4Cl5 and Bromide Na4Br5
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-05 , DOI: 10.1021/jacsau.3c00090
The field of polyhalogen chemistry, specifically polyhalogen anions (polyhalides), is rapidly evolving. Here, we present the synthesis of three sodium halides with unpredicted chemical compositions and structures (tP10-Na2Cl3, hP18-Na4Cl5, and hP18-Na4Br5), a series of isostructural cubic cP8-AX3 halides (NaCl3, KCl3, NaBr3, and KBr3), and a trigonal potassium chloride (hP24-KCl3). The high-pressure syntheses were realized at 41–80 GPa in diamond anvil cells laser-heated at about 2000 K. Single-crystal synchrotron X-ray diffraction (XRD) provided the first accurate structural data for the symmetric trichloride Cl3– anion in hP24-KCl3 and revealed the existence of two different types of infinite linear polyhalogen chains, [Cl]∞n– and [Br]∞n–, in the structures of cP8-AX3 compounds and in hP18-Na4Cl5 and hP18-Na4Br5. In Na4Cl5 and Na4Br5, we found unusually short, likely pressure-stabilized, contacts between sodium cations. Ab initio calculations support the analysis of structures, bonding, and properties of the studied halogenides.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, COATINGS & FILMS 材料科学:膜4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.40 100 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://jvsta.peerx-press.org/cgi-bin/main.plex